molecular formula C9H16O2 B14454729 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one CAS No. 76593-76-5

2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one

Cat. No.: B14454729
CAS No.: 76593-76-5
M. Wt: 156.22 g/mol
InChI Key: IGXYZAONJMQJJU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: 2-(2-Carboxyethyl)-3-methylcyclohexan-1-one.

    Reduction: 2-(2-Hydroxyethyl)-3-methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Used in the production of hydrogels and biomedical applications.

    2-Methoxyethanol: Utilized as a solvent and in the synthesis of various chemicals.

    Hydroxyethyl acrylate: Employed in coatings, adhesives, and sealants.

Uniqueness

2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

76593-76-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-9(11)8(7)5-6-10/h7-8,10H,2-6H2,1H3

InChI Key

IGXYZAONJMQJJU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=O)C1CCO

Origin of Product

United States

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